molecular formula C16H11BrN2O2 B5767775 3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide

3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide

Cat. No. B5767775
M. Wt: 343.17 g/mol
InChI Key: QCRTXCWHCMCSJS-XFXZXTDPSA-N
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Description

3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Research has shown the effectiveness of acrylamide derivatives as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper. The study found that these compounds, including acrylamides similar to 3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide, were effective, acting as mixed-type inhibitors and conforming to Langmuir's adsorption isotherm.

Solid State Synthesis and Crystal Growth

In the field of crystal growth, acrylamide compounds have been synthesized and characterized. Gupta et al. (2013) Gupta et al. (2013) detailed the solid-state synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, focusing on its thermal properties and crystal structure. This research is significant for understanding the properties and potential applications of acrylamide derivatives in materials science.

Optical Properties in Material Science

The optical properties of acrylamide derivatives are also a focus of research. Song et al. (2015) Song et al. (2015) investigated the optical properties of 3-aryl-2-cyano acrylamide derivatives, finding significant differences due to their molecular stacking mode. This study highlights the potential of acrylamide derivatives in developing new materials with unique optical properties.

Synthesis and Structure Determination

The synthesis and structure of acrylamide derivatives are crucial in chemical research. A study by Kariuki et al. (2022) Kariuki et al. (2022) synthesized and determined the structure of a specific acrylamide derivative, contributing to the broader understanding of these compounds' chemical properties.

Vibrational Spectroscopy and Molecular Properties

Li Xiao-hong et al. (2015) Li Xiao-hong et al. (2015) conducted a theoretical investigation on the nonlinear optical properties and vibrational spectroscopy of an acrylamide molecule. This research provides insights into the molecular properties of acrylamides, contributing to the understanding of their potential applications in various fields.

properties

IUPAC Name

(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-3-1-11(2-4-13)9-12(10-18)16(21)19-14-5-7-15(20)8-6-14/h1-9,20H,(H,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRTXCWHCMCSJS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide
Reactant of Route 2
3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide
Reactant of Route 3
3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide
Reactant of Route 4
3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide

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